2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide features a bicyclic isothiazolo[4,3-d]pyrimidine core substituted with an ethyl group at position 6, two ketone groups at positions 5 and 7, and an acetamide side chain linked to a 2-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-(6-ethyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c1-2-22-14(25)13-11(8-27-21-13)23(15(22)26)7-12(24)20-10-6-4-3-5-9(10)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYYEOBSBLOYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route begins with the preparation of the isothiazolopyrimidine core through a series of cyclization and substitution reactions. Key reagents might include ethyl amines, various ketones, and acyl chlorides under controlled conditions involving specific catalysts and solvents like DMF or DMSO.
Industrial Production Methods
For large-scale production, methods focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves optimizing reaction temperatures, pressures, and using recyclable solvents and catalysts. High-performance liquid chromatography (HPLC) is commonly employed for the purification process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly on the ethyl side chain, using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.
Substitution: : Substituent groups on the phenyl ring can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions involving 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide often use reagents such as organolithiums, Grignard reagents, and halogenating agents under conditions like anhydrous environments and controlled temperatures.
Major Products
Depending on the reaction type, major products could include various oxidized or reduced derivatives, as well as substituted phenyl derivatives which can be further elaborated for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows it to be a building block for heterocyclic compounds.
Biology and Medicine
In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, preliminary studies suggest it might serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrial applications could include its use in the development of advanced materials or as a specialty chemical for specific catalytic processes.
Mechanism of Action
The mechanism by which 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction can trigger a cascade of biochemical events, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s isothiazolo[4,3-d]pyrimidine core distinguishes it from analogs with pyrazolo[4,3-d]pyrimidine or triazolo[1,5-a]pyrimidine backbones. Key differences include:
- Electron Distribution : The isothiazole ring (S and N atoms) introduces distinct electronic effects compared to pyrazole (two N atoms) or triazole (three N atoms), affecting binding affinity and metabolic stability.
- Solubility : Sulfur in the isothiazole ring may reduce water solubility relative to nitrogen-rich analogs.
Table 1: Core Heterocycle Comparison
Substituent Analysis
Alkyl and Aromatic Groups
Table 2: Substituent Impact on Properties
Functional Group Influence
Research Implications
- Pharmacological Potential: The isothiazolo core and trifluoromethylphenyl group suggest utility in kinase inhibition or antimicrobial applications, though further studies are needed.
- Pesticidal Context : Structural parallels with flumetsulam () indicate possible herbicidal activity, but core differences may limit cross-application.
Biological Activity
The compound 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Molecular Formula : C15H15F3N2O3S
- Molecular Weight : 368.35 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of isothiazolo-pyrimidines exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against both bacterial and fungal pathogens.
- Mechanism : The mechanism of action appears to involve inhibition of nucleic acid synthesis, similar to other pyrimidine derivatives which target thymidylate synthase (TYMS), an essential enzyme in DNA replication.
Anticancer Activity
Studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant inhibition of cell proliferation |
| HeLa | 10 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest at G1 phase |
The cytotoxicity was evaluated using the MTT assay, revealing that the compound exhibits a dose-dependent response in inhibiting cell viability.
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.
Case Studies
-
In vitro Study on Cytotoxicity :
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and HeLa. Results demonstrated significant cell death at concentrations as low as 10 μM, indicating strong anticancer potential. -
Antimicrobial Testing :
The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 μg/mL for both strains, showcasing its potential as an antimicrobial agent. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
